molecular formula C23H27N3O4S2 B2547126 4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 922963-45-9

4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No. B2547126
CAS RN: 922963-45-9
M. Wt: 473.61
InChI Key: KWWGUFNCOOUGLD-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds has focused on the synthesis and crystal structure analysis to understand the molecular configuration, intermolecular interactions, and the potential for further chemical modifications. For example, Kumara et al. (2017) synthesized new piperazine derivatives and analyzed their crystal structures, providing insights into their reactive sites through density functional theory (DFT) calculations (Kumara et al., 2017).

Synthetic Methodologies

Several studies have explored efficient synthetic routes for related compounds, focusing on their potential applications in drug development and materials science. For instance, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, showcasing a method that could be applicable for the synthesis of related compounds (Guo et al., 2006).

Antimicrobial Activities

Research into the antimicrobial properties of related compounds has yielded potential applications in addressing bacterial infections. For example, Wu Qi (2014) investigated the antibacterial activities of novel piperazine derivatives against various pathogens, identifying compounds with significant inhibitory effects (Wu Qi, 2014).

Analytical Chemistry Applications

Studies have also focused on the development of analytical methods using related compounds as key components. Nyeborg et al. (2010) validated a high-performance liquid chromatography (HPLC) method for the quantitative determination of UV-filters in cosmetics, demonstrating the utility of related chemical structures in analytical assays (Nyeborg et al., 2010).

Potential Therapeutic Agents

Research on related compounds has explored their potential as therapeutic agents, including their role in the design of new drugs with antimicrobial and antipsychotic activities. Patel and Park (2014) synthesized a series of piperazine-based compounds with promising antibacterial effects, highlighting their potential in drug design (Patel & Park, 2014).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-17-5-10-20-21(16-17)31-23(24-20)26-13-11-25(12-14-26)22(27)4-3-15-32(28,29)19-8-6-18(30-2)7-9-19/h5-10,16H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGUFNCOOUGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

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